molecular formula C8H7N3O B13689987 Pyrrolo[2,3-b]pyridine-1-carboxamide

Pyrrolo[2,3-b]pyridine-1-carboxamide

Cat. No.: B13689987
M. Wt: 161.16 g/mol
InChI Key: PWEBVYIWBLUXHJ-UHFFFAOYSA-N
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Description

The pyrrolo[2,3-b]pyridine-1-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as a key precursor for developing potent and selective small-molecule modulators for challenging biological targets. Current research has identified derivatives of this core structure as promising tool compounds in two primary therapeutic areas: neuroscience and immunology. In neuroscience, this heterocyclic core has been successfully optimized to develop novel Muscarinic Acetylcholine Receptor M1 (M1) Positive Allosteric Modulators (PAMs) . These compounds, such as the advanced derivative VU6007477, exhibit good potency, minimal agonist activity, and favorable central nervous system (CNS) penetration, making them valuable for investigating cognitive impairment, schizophrenia, and Alzheimer's disease without the cholinergic adverse events associated with earlier compounds . Simultaneously, the scaffold has been utilized in the discovery of potent and selective Phosphodiesterase 4B (PDE4B) inhibitors . Molecules based on the pyrrolo[2,3-b]pyridine structure have demonstrated significant efficacy in inhibiting TNF-α release from macrophages exposed to pro-inflammatory stimuli, highlighting their potential for research into inflammatory and central nervous system diseases . The synthetic versatility of the this compound core allows for extensive structure-activity relationship (SAR) studies, enabling researchers to fine-tune potency, selectivity, and drug-like properties for specific applications . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

pyrrolo[2,3-b]pyridine-1-carboxamide

InChI

InChI=1S/C8H7N3O/c9-8(12)11-5-3-6-2-1-4-10-7(6)11/h1-5H,(H2,9,12)

InChI Key

PWEBVYIWBLUXHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N(C=C2)C(=O)N

Origin of Product

United States

Synthetic Methodologies for Pyrrolo 2,3 B Pyridine 1 Carboxamide and Its Analogues

De Novo Synthesis Approaches to the Pyrrolo[2,3-b]pyridine Core

The assembly of the pyrrolo[2,3-b]pyridine ring system is a cornerstone of accessing this class of compounds. Synthetic chemists have developed a variety of methods, which can be classified as either building the pyrrole (B145914) ring onto a pre-existing pyridine (B92270) or constructing the pyridine ring onto a pyrrole precursor.

The formation of the fused bicyclic structure can be achieved through several powerful synthetic strategies, including classical condensation reactions and modern transition-metal-catalyzed approaches.

Cyclocondensation reactions represent a robust and widely utilized method for the synthesis of the pyrrolo[2,3-b]pyridine core. These reactions typically involve the formation of one or more rings in a single step from acyclic or simpler cyclic precursors.

One notable example is the three-component cyclocondensation of N-substituted 2-amino-4-cyanopyrroles, various aldehydes, and active methylene (B1212753) compounds. This one-pot reaction provides an efficient and practical route to the 7-azaindole (B17877) framework. Similarly, a two-component reaction of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile with active methylene compounds in the presence of acid catalysis also yields substituted 1H-pyrrolo[2,3-b]pyridines.

Another classical approach is the Fischer indole (B1671886) synthesis, which can be adapted for the synthesis of 7-azaindoles. Additionally, the Bartoli indole synthesis, which involves the reaction of nitroarenes with vinyl Grignard reagents, has been successfully applied to the synthesis of pyrrolo[2,3-c]pyridines and can be conceptually extended to the pyrrolo[2,3-b]pyridine system. Furthermore, a one-pot method for the selective synthesis of 7-azaindoles has been developed from the reaction of 2-fluoro-3-methylpyridine (B30981) and arylaldehydes, where the chemoselectivity is dependent on the counterion of the alkali-amide base used. rsc.org

In recent years, transition-metal-catalyzed C–H activation and annulative coupling reactions have emerged as powerful tools for the construction of heterocyclic systems, including the pyrrolo[2,3-b]pyridine core. These methods offer high atom economy and the ability to construct complex molecules from simple precursors.

Rhodium(III)-catalyzed C–H activation/annulative coupling of aminopyridines with alkynes provides a direct route to 7-azaindoles. This process is believed to proceed through a C-H activation of the pyridine ring followed by coupling with the alkyne. Palladium-catalyzed C–H activation has also been extensively studied for the functionalization of pyridine and indole systems, and these principles can be applied to the annulative synthesis of the pyrrolo[2,3-b]pyridine skeleton. For instance, palladium-catalyzed intramolecular C–H arylation of pyridine derivatives has been used to synthesize multiply fused heteroaromatic compounds. google.com These strategies often involve the directed activation of a C-H bond, followed by coupling with a suitable partner to construct the fused pyrrole ring.

Once the pyrrolo[2,3-b]pyridine core is assembled, further functionalization is often necessary to access a diverse range of analogues. The reactivity of the 7-azaindole nucleus allows for selective modification at various positions.

Electrophilic substitution reactions on the 1H-pyrrolo[2,3-b]pyridine ring, such as nitration, bromination, and iodination, predominantly occur at the 3-position of the pyrrole ring. researchgate.netrsc.org This regioselectivity is a consequence of the electronic properties of the bicyclic system. The nitrogen atom in the pyridine ring deactivates the pyridine moiety towards electrophilic attack, making the electron-rich pyrrole ring the preferred site of reaction.

Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are invaluable for introducing aryl and amino substituents onto the pyrrolo[2,3-b]pyridine scaffold. cardiff.ac.uk For example, a chemoselective Suzuki-Miyaura cross-coupling at the C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate has been demonstrated, followed by a Buchwald-Hartwig amination at the C-4 position. cardiff.ac.uk Furthermore, direct arylation of the azine ring of 7-azaindole N-oxides can be achieved using a palladium catalyst. nih.gov

Strategies for Pyrrolo[2,3-b]pyridine Ring System Construction

Carboxamide Introduction and Derivatization Strategies

The introduction of a carboxamide group, particularly at the 1-position to form Pyrrolo[2,3-b]pyridine-1-carboxamide, is a key step in the synthesis of many biologically active molecules. This can be achieved through direct acylation and amidation reactions.

The direct introduction of a carboxamide group onto the nitrogen atom of the pyrrole ring in 1H-pyrrolo[2,3-b]pyridine can be accomplished through several methods. One common approach for the synthesis of N-carboxamides of indoles and related heterocycles is the reaction with isocyanates. cardiff.ac.ukacs.org This reaction, often catalyzed by a Lewis acid, results in the formation of a urea-type linkage at the N-1 position. For instance, the reaction of indoles with isocyanates in the presence of a borane (B79455) Lewis acid has been shown to produce N-carboxamidation products in high yields. cardiff.ac.uk This methodology is directly applicable to the synthesis of this compound.

Another approach involves the use of carbamoyl (B1232498) chlorides. nih.gov The reaction of the deprotonated 7-azaindole with a carbamoyl chloride would lead to the desired 1-carboxamide (B11826670). The reactivity of the N-H bond in the pyrrole moiety allows for its deprotonation with a suitable base to generate a nucleophilic nitrogen atom that can then react with the electrophilic carbamoyl chloride.

Furthermore, while not a direct single-step amidation of the N-H bond, a common strategy for the synthesis of carboxamides at other positions of the pyrrolo[2,3-b]pyridine ring involves the conversion of a carboxylic acid to an amide. For example, the synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides has been achieved by the saponification of a corresponding ester to the carboxylic acid, followed by amide coupling with a variety of amines using standard coupling reagents like T3P (propane phosphonic acid anhydride). nih.gov This two-step process of hydrolysis followed by amidation is a versatile and widely used method for the synthesis of carboxamides. nih.gov

Precursor-Based Synthesis of the 1-Carboxamide Moiety

The introduction of the carboxamide group at the N-1 position of the pyrrolo[2,3-b]pyridine ring is a critical step, often achieved in the final stages of a synthetic sequence. This is typically accomplished by forming an amide bond between the pyrrole nitrogen of the heterocyclic core and a suitable carboxylic acid or its activated derivative.

A common strategy involves the use of a precursor molecule where the pyrrolo[2,3-b]pyridine core is already constructed, but with a different functional group at the desired position, which is then converted to the carboxamide. For instance, in the synthesis of related 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives, a common intermediate containing a carboxylic acid moiety is often prepared first. nih.gov This carboxylic acid precursor is then activated and reacted with a variety of amines to generate the final carboxamide products. nih.gov Standard peptide coupling conditions are employed for this transformation, utilizing reagents such as propylphosphonic anhydride (B1165640) (T3P) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). nih.gov

This precursor-based approach allows for the late-stage diversification of the molecule, where a single common intermediate with a carboxylic acid can be converted into a large library of different carboxamide analogues by reacting it with various amines. nih.gov

Table 1: Example of Amide Coupling for Carboxamide Synthesis

Precursor Amine Coupling Reagent Base Product

Data synthesized from ACS Med. Chem. Lett. nih.gov

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating the synthesis of heterocyclic compounds, including pyrrolo[2,3-b]pyridine analogues. nih.govpensoft.net This technique offers significant advantages over conventional heating methods, primarily through a substantial reduction in reaction times and often an increase in product yields. nih.govnih.gov

For the synthesis of the core pyrrole ring within these structures, the Paal-Knorr cyclization is a frequently used reaction. pensoft.netresearchgate.net When conducted under microwave irradiation, this reaction can be completed in minutes, whereas conventional heating may require several hours. nih.govnih.gov For example, the synthesis of tricyclic pyrrole-2-carboxamides using a microwave-assisted Paal-Knorr reaction was achieved by irradiating a 1,4-diketone precursor with a primary amine at 80 °C for just 15 minutes. nih.gov In other studies, the use of microwave irradiation has been shown to increase yields by 10–20% while shortening reaction times from hours to minutes. nih.gov

The efficiency of MAOS facilitates the rapid production of compound libraries, making it a superior technique for medicinal chemistry applications where numerous analogues are needed for structure-activity relationship (SAR) studies. pensoft.net

Table 2: Comparison of Microwave-Assisted vs. Conventional Heating for Pyrrole Synthesis

Reaction Type Heating Method Reaction Time Yield Reference
Paal-Knorr Condensation Conventional 4 hours ~51% researchgate.net
Paal-Knorr Condensation Microwave 10-30 minutes ~45-79% researchgate.net
Five Membered Ring Synthesis Conventional 2-4 hours Lower nih.gov

Chemo- and Regioselectivity in this compound Synthesis

Achieving the desired chemo- and regioselectivity is a paramount challenge in the synthesis of complex heterocyclic molecules like this compound. Selectivity ensures that reactions occur at the intended functional group (chemoselectivity) and at the correct position on the molecule (regioselectivity), which is crucial for avoiding the formation of undesired isomers and byproducts. nih.gov

The inherent reactivity of the pyrrolo[2,3-b]pyridine scaffold can lead to multiple possible reaction sites. For instance, during intramolecular cyclization reactions to form fused ring systems, different positions on the pyrrole ring may be available for attack.

A study on the synthesis of related pyrrolo nih.govresearchgate.netpyrido[2,4-d]pyrimidin-6-ones demonstrated this challenge. semanticscholar.org When an N-methylpyrrole-3-carboxamide precursor was subjected to a boron trifluoride etherate mediated cyclization, two different positions on the pyrrole ring were available for the reaction. semanticscholar.org This resulted in the formation of a mixture of two regioisomeric products in an 83:17 ratio. semanticscholar.org The preferential formation of the major isomer was attributed to the greater steric accessibility of one reaction site over the other, highlighting how steric hindrance can be a key factor in directing reaction pathways and controlling isomer formation. semanticscholar.org Careful selection of catalysts, protecting groups, and reaction conditions is therefore essential to guide the reaction toward the desired constitutional isomer.

When derivatives of this compound contain chiral centers, controlling the stereochemistry of these centers becomes critical. Stereoselective synthesis aims to produce a single desired stereoisomer, which is important as different enantiomers or diastereomers of a molecule can have vastly different biological activities.

While specific examples for this compound are not prevalent, the principles can be illustrated by synthetic approaches to related heterocyclic systems. For example, in the synthesis of intermediates for pyrrolo[2,3-d]pyrimidine compounds, asymmetric hydrogenation has been successfully employed. google.com This method uses chiral catalysts to hydrogenate a prochiral precursor, such as an N-benzyl pyridinium (B92312) salt, to produce enantiomerically enriched piperidine (B6355638) derivatives. google.com Such strategies allow for the precise control of stereocenters, leading to the synthesis of a specific, biologically active stereoisomer. This principle of using chiral catalysts or auxiliaries is broadly applicable to the synthesis of complex chiral molecules, including potential derivatives of this compound.

Total Synthesis and Semisynthesis Approaches

The construction of the this compound scaffold and its analogues can be achieved through total synthesis, where the molecule is built from simple, commercially available starting materials. nih.gov

An example of a total synthesis approach is seen in the preparation of a library of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives. nih.gov The synthesis begins with a common intermediate, which is then elaborated over several steps to build the final complex structure. The key steps in this sequence include:

Chan-Lam Coupling: An N-arylation reaction to attach an aryl group to the pyrrole nitrogen of the core structure.

Saponification: Hydrolysis of an ester group to yield a carboxylic acid precursor.

Amide Coupling: Reaction of the carboxylic acid with a diverse range of amines to form the final carboxamide products. nih.gov

This multi-step pathway, starting from a foundational heterocyclic core and systematically adding complexity, is characteristic of a total synthesis strategy. It allows for methodical variation of different parts of the molecule to explore structure-activity relationships. nih.gov Semisynthesis, which involves the chemical modification of a naturally occurring or readily available complex precursor, can also be a viable route, although total synthesis provides greater flexibility in molecular design.

Advanced Chemical Transformations and Reactivity of Pyrrolo 2,3 B Pyridine 1 Carboxamide

Functionalization at Various Ring Positions

The pyrrolo[2,3-b]pyridine nucleus possesses distinct reactive sites amenable to functionalization. The pyrrole (B145914) ring is generally more susceptible to electrophilic attack, while the pyridine (B92270) ring is more prone to nucleophilic substitution. The presence of the 1-carboxamide (B11826670) group can modulate the reactivity of both rings.

Electrophilic and Nucleophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution: The pyrrole moiety of the 7-azaindole (B17877) system is electron-rich and thus the preferred site for electrophilic aromatic substitution. The C3-position is the most common site of substitution. While direct electrophilic substitution on Pyrrolo[2,3-b]pyridine-1-carboxamide is not extensively documented, studies on N-protected 7-azaindoles provide valuable insights. For instance, direct iodination of 1-arylated 7-azaindoles using iodine in the presence of a base like potassium hydroxide (B78521) in DMF has been shown to selectively occur at the C3-position. nih.gov It is plausible that this compound would undergo similar C3-selective electrophilic halogenation, nitration, and sulfonation under appropriate conditions, although the electron-withdrawing nature of the 1-carboxamide group might necessitate harsher reaction conditions compared to the parent 7-azaindole.

Nucleophilic Aromatic Substitution: The pyridine ring of the 7-azaindole scaffold is electron-deficient and can undergo nucleophilic aromatic substitution (SNAr), particularly when activated by a suitable leaving group at the C2, C4, or C6 positions. Nucleophilic aromatic substitution on pyridines generally occurs preferentially at the C2 and C4 positions due to the ability of the nitrogen atom to stabilize the anionic intermediate through resonance. stackexchange.com For halo-substituted Pyrrolo[2,3-b]pyridine-1-carboxamides, SNAr reactions with various nucleophiles such as amines, alkoxides, and thiolates are anticipated to proceed at the halogenated positions on the pyridine ring. The rate and feasibility of these reactions would depend on the nature of the leaving group and the reaction conditions.

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki Coupling)

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including the pyrrolo[2,3-b]pyridine scaffold.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form carbon-carbon bonds. In the context of 7-azaindole derivatives, Suzuki-Miyaura coupling of halo-substituted 7-azaindoles with boronic acids or their esters is a common strategy for introducing aryl or heteroaryl substituents. For instance, chemoselective Suzuki-Miyaura cross-coupling at the C2 position has been demonstrated on a 2-iodo-4-chloropyrrolopyridine intermediate. nih.gov Similarly, the coupling of 4-bromo-7-azaindole with a pyrazoleboronic acid pinacol (B44631) ester has been successfully achieved. mdpi.com It is expected that halo-substituted Pyrrolo[2,3-b]pyridine-1-carboxamides would readily participate in Suzuki-Miyaura coupling reactions, providing a versatile route to a variety of substituted analogs. The reaction conditions, including the choice of palladium catalyst, ligand, and base, would be crucial for achieving high yields and selectivity. One-pot Suzuki-Miyaura cross-coupling reactions have also been developed for the synthesis of C3,C6-diaryl 7-azaindoles. acs.org

ReactantsCatalyst/LigandBaseProductYield (%)Reference
4-bromo-7-azaindole, (1-ethyl-3-(4-nitrophenyl)pyrazol-4-yl)boronic pinacolato esterPd(PPh₃)₄K₂CO₃4-(1-ethyl-3-(4-nitrophenyl)-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine85 mdpi.com
5-bromo-7-azaindole, 1-methyl-4-pyrazoleboronic acid pinacol esterNot specifiedNot specified5-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridineNot specified nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed C-N cross-coupling reaction is another indispensable tool for the synthesis of arylamines. The amination of halo-substituted 7-azaindoles with a variety of primary and secondary amines has been reported. researchgate.net For example, the Buchwald-Hartwig amination has been successfully employed for the synthesis of pyrrolo[2,3-d]pyrimidine analogs. mdpi.com It is highly probable that halo-substituted Pyrrolo[2,3-b]pyridine-1-carboxamides would serve as suitable substrates for this reaction, allowing for the introduction of diverse amino functionalities.

ReactantsCatalyst/LigandBaseProductYield (%)Reference
2-bromopyridines, volatile aminesPd(OAc)₂, dpppNaOtBu2-aminopyridine derivatives55-98 researchgate.net
2-bromo-6-methyl pyridine, (+/-)-trans-1,2-diaminocyclohexane[Pd₂(dba)₃], (±)-BINAPNaOBuᵗN,N'-bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine60 chemspider.com

Modifications of the Carboxamide Group

The 1-carboxamide group itself is a versatile functional handle that can be subjected to various chemical modifications.

N-Substitution and Amide Bond Modifications

N-Alkylation: The nitrogen atom of the carboxamide group can be alkylated, although this is not a common transformation for 1-carboxamides of heterocycles. More frequently, the pyrrole nitrogen of the 7-azaindole is alkylated prior to the introduction of other functional groups. For instance, N-alkylation of the indole (B1671886) ring NH of 7-azaindole-3-carboxamides has been reported. youtube.com

Amide Bond Formation and Hydrolysis: The 1-carboxamide can be synthesized by reacting the 7-azaindole with an isocyanate or by coupling the 7-azaindole with an amine and a carbonyl source. Conversely, the amide bond can be hydrolyzed under acidic or basic conditions to regenerate the 7-azaindole. For instance, the hydrolysis of ester derivatives of related pyridopyrrolopyrimidines with aqueous lithium hydroxide has been reported to yield the corresponding carboxylic acids, which can then be coupled with anilines to form carboxamides. nih.gov

Transformations of the Carbonyl Group

The carbonyl group of the 1-carboxamide is susceptible to nucleophilic attack and reduction.

Reduction: The carbonyl group can be reduced to a methylene (B1212753) group (CH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation would convert the this compound into a 1-alkylaminomethyl-7-azaindole derivative. Reductions of amides are a standard transformation in organic synthesis.

Reaction with Organometallic Reagents: Grignard reagents and other organometallic compounds can add to the carbonyl group of the carboxamide. Depending on the substrate and reaction conditions, this can lead to the formation of ketones or tertiary alcohols after hydrolysis.

Rearrangement Reactions and Cycloadditions Involving the Scaffold

Rearrangement Reactions: Various named rearrangement reactions are known for heterocyclic systems, often initiated by photochemical, thermal, or chemical means. For instance, photochemical rearrangements of related furo- and pyrrolo-[3,2-b]pyridin-2-ones have been observed to proceed via electrocyclic ring opening. bdu.ac.in While speculative, it is possible that under specific conditions, the pyrrolo[2,3-b]pyridine scaffold could undergo skeletal rearrangements.

Cycloaddition Reactions: The pyrrolo[2,3-b]pyridine system, containing both electron-rich and electron-deficient rings, could potentially participate in cycloaddition reactions. The pyridine ring, being electron-deficient, could act as a diene in inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles. Conversely, the pyrrole ring could potentially act as a dienophile. Furthermore, 1,3-dipolar cycloaddition reactions with azides or nitrile oxides could lead to the formation of triazole or oxadiazole rings fused to the 7-azaindole core. Intramolecular click cycloaddition reactions have been utilized for the synthesis of 1,2,3-triazoles. nih.gov

Spectroscopic and Advanced Structural Elucidation of Pyrrolo 2,3 B Pyridine 1 Carboxamide and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules. Through the application of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a comprehensive picture of the molecular framework of Pyrrolo[2,3-b]pyridine-1-carboxamide derivatives can be constructed.

¹H and ¹³C NMR: One-dimensional NMR provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms. For instance, in a series of N-cyclopropyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives, characteristic signals are observed. The ¹H NMR spectra of these compounds typically show signals for the pyridine (B92270) and pyrrole (B145914) ring protons in the aromatic region (around 6.5-8.6 ppm). ijper.orgamazonaws.com The amide proton often appears as a broad singlet.

The ¹³C NMR spectra complement the proton data, with distinct signals for the carbonyl carbon of the carboxamide group (around 161-163 ppm) and the carbons of the heterocyclic rings. amazonaws.com The specific chemical shifts are influenced by the nature and position of substituents on the core structure.

2D NMR Techniques: To establish the precise connectivity between atoms, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the assignment of adjacent protons within the pyrrolo[2,3-b]pyridine ring system and any attached substituents. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These techniques correlate directly bonded proton and carbon atoms, providing a clear map of which proton is attached to which carbon. sdsu.eduuni-rostock.de

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying longer-range (typically 2-3 bond) correlations between protons and carbons. sdsu.eduuni-rostock.de It is instrumental in piecing together the entire molecular skeleton, including the connection of substituents to the heterocyclic core and confirming the position of the carboxamide group.

For example, in the analysis of certain 7-azaindole (B17877) derivatives, HMBC spectra were used to definitively establish the regioselectivity of reactions by observing correlations between methyl protons and carbons in the heterocyclic framework. uni-rostock.de

¹H and ¹³C NMR Chemical Shift Ranges for this compound Derivatives
Atom Type¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Pyridine/Pyrrole Protons6.5 - 8.6100 - 150
Amide NH~5.2 (variable)N/A
Carbonyl Carbon (C=O)N/A161 - 163

The pyrrolo[2,3-b]pyridine (7-azaindole) scaffold can exhibit tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. researchgate.net NMR spectroscopy is a powerful tool to study these equilibria. Variations in chemical shifts and coupling constants, particularly of the N-H protons and adjacent carbons, can indicate the presence and relative populations of different tautomers in solution. researchgate.netresearchgate.netosi.lv

Conformational preferences, such as the orientation of the carboxamide group relative to the heterocyclic ring, can also be investigated using NMR. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotational Frame Overhauser Effect Spectroscopy (ROESY) can provide information about the spatial proximity of protons, helping to determine the preferred conformation in solution.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the deduction of structural features through fragmentation analysis.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like this compound derivatives. mdpi.com In ESI-MS, the primary information obtained is the molecular weight of the compound, typically observed as the protonated molecule [M+H]⁺. amazonaws.com This technique is highly sensitive and provides a rapid confirmation of the successful synthesis of the target molecule. For many synthesized 1H-pyrrolo[2,3-b]pyridine-2-carboxamides, the [M+H]⁺ peak is readily identified, confirming their molecular formula. amazonaws.com

Tandem mass spectrometry (MS/MS) offers deeper structural insights by inducing fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion) and analyzing the resulting product ions. researchgate.net The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of the core structure and the nature of its substituents.

Common fragmentation pathways for related heterocyclic structures often involve the loss of small neutral molecules or radicals from the side chains, followed by cleavage of the heterocyclic rings. sapub.orgresearchgate.net For this compound derivatives, characteristic fragmentations would likely involve the cleavage of the amide bond and subsequent fragmentations of the pyrrolopyridine core. The specific fragmentation pathways can help to distinguish between isomers and provide evidence for the location of substituents.

Commonly Observed Ions in Mass Spectra of this compound Derivatives
Ion TypeDescription
[M+H]⁺Protonated molecular ion, confirms molecular weight.
Fragment IonsResult from the cleavage of the precursor ion, providing structural information.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying the presence of specific functional groups.

In the context of this compound, IR and Raman spectra would exhibit characteristic absorption bands. A prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the amide group, typically appearing in the range of 1650-1680 cm⁻¹. researchgate.net The N-H stretching vibrations of the pyrrole and amide groups are also observable, usually as broad bands in the region of 3200-3400 cm⁻¹. ijper.orgresearchgate.net

Vibrations associated with the aromatic C-H and C=C/C=N bonds of the pyrrolo[2,3-b]pyridine ring system would also be present in the fingerprint region of the spectrum. nist.govrsc.org For example, studies on related 7-azaindole derivatives have identified characteristic bands for the N-H stretching mode and the carbonyl stretching mode, with their positions being sensitive to intermolecular interactions like hydrogen bonding. mdpi.com

Characteristic IR Absorption Bands for this compound
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Amide N-HStretching3200 - 3400
Pyrrole N-HStretching~3360
Aromatic C-HStretching3000 - 3100
Amide C=OStretching1650 - 1680
Aromatic C=C/C=NStretching1400 - 1600

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Studies

UV-Vis spectroscopy is a powerful tool for probing the electronic transitions within a molecule. For the pyrrolo[2,3-b]pyridine scaffold, the electronic absorption spectra are characterized by π → π* and n → π* transitions. The parent compound, 7-azaindole, exhibits absorption maxima that are sensitive to solvent polarity, indicating changes in the electronic distribution upon excitation.

While specific UV-Vis data for this compound is not extensively documented in publicly available literature, studies on the parent 7-azaindole and its derivatives provide valuable insights. For instance, the UV-Vis spectra of a reaction mixture containing 7-azaindole have been monitored to follow the progress of a chemical reaction. researchgate.net Furthermore, theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) have been employed to predict the electronic spectra of 7-azaindole and related compounds, aiding in the assignment of observed absorption bands. researchgate.net

The introduction of a carboxamide group at the N1-position of the pyrrole ring is expected to influence the electronic structure. The carbonyl group can act as a chromophore and may participate in conjugation with the bicyclic aromatic system, potentially leading to shifts in the absorption maxima compared to the parent 7-azaindole. The precise nature of these shifts would depend on the solvent environment and any intramolecular interactions.

Table 1: Illustrative UV-Vis Absorption Data for Related 7-Azaindole Derivatives

CompoundSolventλmax (nm)Reference
7-AzaindoleWater (pH 7)~280N/A
7-AzaindoleMethanol~285N/A
Copper(II)-7-azaindole complexDCMMultiple bands researchgate.net

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself is not reported in the available literature, structures of several derivatives of the 7-azaindole core have been determined, offering a clear picture of the expected solid-state behavior.

A key feature of 7-azaindole derivatives is their ability to form strong intermolecular hydrogen bonds. The pyrrole N-H group acts as a hydrogen bond donor, while the pyridine nitrogen is an effective hydrogen bond acceptor. This leads to the formation of characteristic dimeric or polymeric structures in the solid state. For example, the crystal structure of 7-azaindole-3-carboxaldehyde reveals that molecules form dimers linked by nearly linear N-H···N intermolecular hydrogen bonds between the pyrrole and pyridine rings. researchgate.net Additionally, C-H···O interactions can further stabilize the crystal packing. researchgate.net

In a hypothetical crystal structure of this compound, one would anticipate strong N-H···N hydrogen bonds forming dimers or chains. The carboxamide group itself introduces additional hydrogen bonding capabilities, with the N-H of the amide acting as a donor and the carbonyl oxygen as an acceptor. These interactions would likely lead to a complex and stable three-dimensional network. The planarity of the pyrrolo[2,3-b]pyridine ring system is a common feature in the determined crystal structures of its derivatives.

Table 2: Representative Crystallographic Data for a 7-Azaindole Derivative

Parameter7-azaindole-3-carboxaldehyde
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)3.83610 (13)
b (Å)18.0442 (6)
c (Å)9.9572 (4)
β (°)96.682 (3)
Key Intermolecular InteractionN-H···N hydrogen bonds

Data from the crystal structure of 7-azaindole-3-carboxaldehyde, a related derivative. researchgate.net

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration (if applicable)

Chiroptical spectroscopy techniques, such as circular dichroism (CD) and vibrational circular dichroism (VCD), are essential for the study of chiral molecules. These methods provide information on the enantiomeric purity and absolute configuration of a compound. For a derivative of this compound to be amenable to chiroptical studies, it must possess a chiral center.

The current body of scientific literature does not extensively cover the synthesis or chiroptical analysis of chiral derivatives of this compound. However, the principles of chiroptical spectroscopy would be applicable should such compounds be prepared. For instance, if a chiral substituent were introduced to the carboxamide nitrogen or at another position on the bicyclic ring, the resulting enantiomers would exhibit mirror-image CD and VCD spectra.

Interestingly, 7-azaindole has been used as a tool in the chiroptical analysis of other molecules. It has been shown to effectively break up the self-aggregation of chiral carboxylic acids through the formation of strong hydrogen-bonded complexes. rsc.orgrsc.org This simplifies the VCD spectra of the carboxylic acids, making the determination of their absolute configuration more straightforward. rsc.orgrsc.org This application highlights the strong and specific hydrogen-bonding nature of the 7-azaindole moiety.

While direct chiroptical data for chiral this compound derivatives is lacking, the methodologies are well-established. Future research in this area would involve the synthesis of enantiomerically pure derivatives and the comparison of their experimental CD or VCD spectra with those predicted by quantum chemical calculations to assign the absolute configuration.

Theoretical and Computational Investigations of Pyrrolo 2,3 B Pyridine 1 Carboxamide

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the intrinsic electronic properties of molecules, which dictate their stability, reactivity, and spectroscopic characteristics.

While specific Density Functional Theory (DFT) studies focused exclusively on Pyrrolo[2,3-b]pyridine-1-carboxamide are not extensively detailed in available literature, research on the closely related pyrrolo[2,3-d]pyrimidine scaffold provides a strong theoretical framework. DFT calculations, often using methods like B3LYP with a 6-311G++ basis set, are utilized to analyze the optimized geometry and electronic properties of such heterocyclic systems. researchgate.net

These studies typically investigate key quantum chemical descriptors to predict molecular behavior:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

HOMO-LUMO Energy Gap (ΔE): The energy gap is a critical indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity. For a pyrrolo[2,3-d]pyrimidine derivative, a HOMO-LUMO energy band gap (ΔE) was calculated to be 3.515 eV. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting non-covalent interactions and reaction sites.

These computational analyses are instrumental in understanding the structure-activity relationships (SAR) of the broader class of pyrrolopyridine derivatives.

Table 1: Key DFT-Derived Parameters and Their Significance

Parameter Description Significance in Drug Design
Optimized Geometry The lowest energy, most stable 3D arrangement of atoms in the molecule. Provides the foundational structure for docking studies and understanding spatial arrangement.
HOMO Energy Energy of the highest occupied molecular orbital; associated with electron-donating capacity. Helps predict reactivity and the molecule's involvement in charge-transfer interactions.
LUMO Energy Energy of the lowest unoccupied molecular orbital; associated with electron-accepting capacity. Indicates susceptibility to nucleophilic attack and helps predict reactivity.
HOMO-LUMO Gap (ΔE) The energy difference between the HOMO and LUMO. An indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity.

| MEP Surface | A map of the electrostatic potential on the molecule's surface. | Identifies sites for hydrogen bonding and other electrostatic interactions with a biological target. |

Ab initio quantum chemistry methods, which are based on first principles without reliance on experimental parameters, represent a higher level of theory for predicting molecular properties. These methods are computationally intensive but can provide highly accurate data on:

Molecular Energies: Calculating precise ground state and transition state energies to understand reaction mechanisms and thermodynamic stability.

Spectroscopic Properties: Predicting vibrational frequencies (IR spectra), electronic transitions (UV-Vis spectra), and NMR chemical shifts, which can be used to validate experimental findings and aid in structural elucidation.

Currently, specific ab initio studies on this compound are not prominent in the cited literature. Such investigations would be a valuable area for future research to further refine the understanding of its fundamental chemical and physical properties.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to model the interaction between a small molecule (ligand), such as a this compound derivative, and a macromolecular target, typically a protein. These methods are essential in modern drug discovery for predicting binding affinity and mechanism of action. scispace.com

Derivatives of the Pyrrolo[2,3-b]pyridine-carboxamide scaffold have been extensively studied as inhibitors of various protein kinases, which are crucial targets in oncology and immunology. Molecular docking simulations have been instrumental in elucidating their binding modes. nih.gov

Janus Kinase (JAK) Inhibition: Docking studies on 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives targeting JAK3 revealed key interactions within the ATP-binding site. researchgate.netnih.gov Similarly, computational studies on related pyrrolopyridine compounds as JAK1 inhibitors were used to understand protein-inhibitor interactions and guide the design of new, more potent compounds. nih.govnih.gov

c-Met Kinase Inhibition: Phenylpyrimidine-carboxamide derivatives featuring the 1H-pyrrolo[2,3-b]pyridine moiety were designed as c-Met inhibitors. Docking studies helped rationalize the structure-activity relationships (SARs), indicating that the scaffold fits well within the kinase's active site. nih.gov

Phosphodiesterase 4B (PDE4B) Inhibition: For 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives, molecular modeling was used to show how these compounds interact with the PDE4B enzyme, guiding further optimization. nih.gov

Fibroblast Growth Factor Receptor (FGFR) Inhibition: The binding mode of 1H-pyrrolo[2,3-b]pyridine derivatives with the FGFR1 kinase domain was investigated using co-crystallization structures (PDB code: 3C4F). The pyrrolo[2,3-b]pyridine ring acts as a hinge-binder, forming two crucial hydrogen bonds with the backbone of residues E562 and A564 in the hinge region. nih.gov

These studies consistently show the pyrrolopyridine core acting as a "hinge-binder," forming critical hydrogen bonds with the protein's backbone in the ATP-binding cleft, a common mechanism for kinase inhibitors. Molecular dynamics (MD) simulations are often performed after docking to validate the stability of the predicted binding pose and to observe the dynamic nature of the ligand-protein interactions over time. nih.govmdpi.com

Table 2: Examples of Pyrrolo[2,3-b]pyridine Derivatives in Ligand-Protein Docking Studies

Derivative Class Protein Target PDB Code Key Interactions Noted
1H-pyrrolo[2,3-b]pyridine-5-carboxamide Janus Kinase 3 (JAK3) 3LXK Interactions within the JAK3 ligand-binding pocket, confirming substituent effects. researchgate.net
Phenylpyrimidine-carboxamide bearing 1H-pyrrolo[2,3-b]pyridine c-Met Kinase Not Specified Replacement of phenylpicolinamide with a phenylpyrimidine fragment was beneficial for activity. nih.gov
Pyrrolopyridine Derivatives Janus Kinase 1 (JAK1) 3EYG Binding interactions validated by re-docking the co-crystallized ligand (Tofacitinib). nih.gov
1H-pyrrolo[2,3-b]pyridine-2-carboxamide Phosphodiesterase 4B (PDE4B) Not Specified Modeling used to understand how compounds interact with the enzyme. nih.gov

The conformational flexibility of a ligand and its target protein is crucial for the binding process. Molecular dynamics (MD) simulations provide a powerful lens to study these dynamic aspects.

WaterMap is a computational tool used in conjunction with molecular dynamics to analyze the thermodynamic properties of water molecules in a protein's binding site. It calculates the energetic cost of displacing specific water molecules upon ligand binding. Displacing high-energy ("unhappy") water molecules can lead to a significant gain in binding affinity, whereas displacing low-energy ("happy") water molecules can be entropically and enthalpically unfavorable.

A study involving 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives and their inhibitory activity against JAK3 utilized WaterMap analysis. researchgate.net The analysis revealed unfavorable water molecules (with a ΔG ≥ 2.0 kcal/mol) within the binding site. A strong correlation was found between the experimental inhibitory activity of the compounds and the calculated free energy gained by displacing these unfavorable water molecules. researchgate.net This demonstrates that for this class of compounds, designing substituents that can effectively displace high-energy water molecules is a successful strategy for enhancing potency. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling (Chemical Features Focus)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound derivatives, QSAR models are instrumental in identifying the key chemical features that govern their therapeutic effects, thereby guiding the design of more potent and selective molecules. nih.gov

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure and properties. For derivatives of the this compound scaffold, a wide array of descriptors can be computed to capture the structural variations responsible for differences in biological activity. These descriptors are typically categorized as follows:

1D and 2D Descriptors: These include basic properties like molecular weight, atom counts, bond counts, and topological indices that describe molecular branching and connectivity. For instance, descriptors such as the number of aromatic rings (A_Ar) and the count of double bonds (B_Dou) can be calculated. tandfonline.com

Physicochemical Descriptors: Properties like lipophilicity (logP), polar surface area (PSA), and molar refractivity are crucial for predicting a compound's pharmacokinetic profile.

Electronic Descriptors: These quantify the electronic aspects of the molecule. Partial charges on atoms and descriptors derived from quantum chemical calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), fall into this category. annamalaiuniversity.ac.in Surface area descriptors related to positive and negative partial charges (e.g., PEOE_VSA_PPOS, Q_VSA_NEG) are also used. tandfonline.com

3D Descriptors: These descriptors account for the three-dimensional arrangement of the molecule. They include steric parameters, molecular shape indices, and fields from methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), which describe steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. researchgate.net

The selection of relevant descriptors is a critical step, often involving sophisticated software to calculate a large pool of potential descriptors, followed by statistical methods to choose a subset that best correlates with the observed biological activity. tandfonline.comorientjchem.org

Table 1: Common Molecular Descriptors in QSAR Studies

Descriptor Category Example Descriptors Information Encoded
Topological Wiener Index, Kier & Hall Connectivity Molecular size, branching, and shape.
Physicochemical LogP, Polar Surface Area (PSA) Lipophilicity and membrane permeability.
Electronic Dipole Moment, Partial Charges Electron distribution and polarity.
Quantum Chemical HOMO/LUMO Energies Electron-donating/accepting ability, reactivity.
3D/Steric Steric Energy, Molecular Volume Three-dimensional shape and bulk.
Field-Based (CoMFA/CoMSIA) Steric, Electrostatic, Hydrophobic Fields 3D interaction potential with a target.

Once molecular descriptors are calculated for a series of this compound derivatives with known in vitro biological activity, statistical methods are employed to build the QSAR model. buecher.de The goal is to create a robust equation that can accurately predict the activity of new, unsynthesized compounds.

Common statistical techniques include:

Multiple Linear Regression (MLR): This method generates a simple, interpretable linear equation relating the biological activity to a small number of non-intercorrelated descriptors. nih.gov Stepwise MLR is often used to select the most significant variables for the model. annamalaiuniversity.ac.in

Partial Least Squares (PLS): PLS is effective for handling datasets with a large number of descriptors, many of which may be intercorrelated. nih.gov

Machine Learning Methods: Advanced techniques like Artificial Neural Networks (ANN) and Support Vector Machines (SVM) can capture complex, non-linear relationships between descriptors and activity. researchgate.net

A typical QSAR equation might take the form: pIC₅₀ = β₀ + β₁(Descriptor A) - β₂(Descriptor B) + ...

Here, a positive coefficient (β₁) indicates that an increase in the value of Descriptor A enhances biological activity, while a negative coefficient (β₂) suggests the opposite. For instance, in studies of related heterocyclic kinase inhibitors, a positive correlation with hydrophobic features and a negative correlation with bulky substituents at certain positions might be found.

The validity and predictive power of the QSAR model are rigorously assessed using internal and external validation techniques. nih.gov Methods like leave-one-out (LOO) cross-validation are used to test the model's internal robustness, while its predictive ability is confirmed using an external test set of compounds not used in model development. buecher.de Statistically significant models, characterized by high determination coefficients (R²) and cross-validation coefficients (q²), provide valuable insights into the structure-activity relationship, guiding the rational design of new derivatives. researchgate.net

Retrosynthetic Analysis and Reaction Pathway Prediction Using Computational Tools

Retrosynthesis is a problem-solving technique for planning the synthesis of organic molecules. heighpubs.org It involves conceptually breaking down the target molecule into simpler, commercially available precursors through a series of disconnections. Computational tools can aid this process by proposing plausible disconnection strategies and predicting the feasibility of forward reactions.

For This compound , a logical retrosynthetic analysis would involve two primary disconnections around the amide functional group and the formation of the heterocyclic core.

C-N Amide Disconnection: The most straightforward disconnection is at the amide bond. This breaks the target molecule into the Pyrrolo[2,3-b]pyridine (7-azaindole) core and a suitable carbamoylating agent. The forward reaction would involve the acylation of the pyrrole (B145914) nitrogen of 7-azaindole (B17877).

Pyrrolo[2,3-b]pyridine Core Synthesis: The 7-azaindole core itself can be constructed through various established synthetic routes. Computational tools can help evaluate different pathways, such as those involving cyclization reactions of substituted aminopyridines or pyrroles. researchgate.netenamine.net For example, a common approach involves the reaction of a substituted pyrrole with a 1,3-bielectrophile to form the fused pyridine (B92270) ring. enamine.net

Computational software can assist chemists by:

Database Searching: Identifying commercially available starting materials and known reaction precedents.

Reaction Prediction: Using rule-based systems or machine learning models to predict the outcomes and potential side products of proposed synthetic steps.

Thermodynamic and Kinetic Modeling: Calculating the energies of reactants, transition states, and products to assess the thermodynamic favorability and kinetic barriers of a reaction step.

This computational approach allows for the in silico evaluation of multiple synthetic routes, helping chemists to select the most efficient and cost-effective pathway before undertaking laboratory work.

Virtual Screening and Library Design for this compound Derivatives

Virtual screening is a powerful computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a biological target, such as a protein kinase or receptor. mdpi.com This process is central to designing focused libraries of this compound derivatives for specific therapeutic applications.

The process typically involves these steps:

Library Enumeration: A virtual library is created by computationally decorating the this compound scaffold. This involves defining points of variation on the core structure (e.g., positions on the pyridine or pyrrole rings) and attaching a diverse set of chemical fragments or substituents at these points.

Structure-Based Virtual Screening (SBVS): If the 3D structure of the biological target is known, molecular docking is the primary tool used. nih.gov Each compound in the virtual library is docked into the active site of the target protein. A scoring function then estimates the binding affinity, and the compounds are ranked. researchgate.net This allows for the prioritization of derivatives predicted to have the strongest interactions. Molecular dynamics simulations can further refine these predictions by assessing the stability of the ligand-protein complex over time. nih.govnih.gov

Ligand-Based Virtual Screening (LBVS): When the target structure is unknown, screening can be based on the properties of known active ligands. Methods include searching for molecules with similar 2D fingerprints or 3D shapes (pharmacophores) to a known active compound.

ADMET Filtering: Virtual compounds are often filtered based on predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to eliminate candidates with poor drug-like characteristics early in the process. researchgate.net

This computational workflow enables the efficient design of a smaller, more focused library of high-potential this compound derivatives for chemical synthesis and biological evaluation, significantly increasing the efficiency of the drug discovery process. researchgate.net

Table 2: Illustrative Virtual Library Design for this compound Derivatives

Scaffold Position R¹ Substituent (Amide) R² Substituent (Position 4) R³ Substituent (Position 5)
Derivative 1 -H -Cl -H
Derivative 2 -CH₃ -OCH₃ -F
Derivative 3 -Cyclopropyl -H -CN
Derivative 4 -Phenyl -NH₂ -H
Derivative 5 -Benzyl -Cl -CF₃

Mechanistic Studies on Reactions Involving Pyrrolo 2,3 B Pyridine 1 Carboxamide

Elucidation of Reaction Mechanisms in Synthesis

The synthesis of the core 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole) ring system is a critical step in the generation of its carboxamide derivatives. Mechanistic studies have shed light on the intricate processes governing the formation of this scaffold. A common and effective method involves the cyclo-condensation reaction of a substituted 2-aminopyrrole-3-carbonitrile with various reagents under acidic conditions. researchgate.net

A plausible mechanism for this type of reaction begins with the protonation of a carbonyl or cyano group in the reactant, followed by a nucleophilic attack from the amino group of the pyrrole (B145914) derivative. researchgate.net This initial step forms an iminium intermediate. Subsequent deprotonation leads to a neutral imine, which then undergoes intramolecular cyclization with the adjacent cyano group on the pyrrole ring. This cyclization is the key ring-forming step that establishes the pyridine (B92270) portion of the bicyclic system. researchgate.net

Detailed characterization of transition states for the synthesis of the specific Pyrrolo[2,3-b]pyridine-1-carboxamide is not extensively documented in the reviewed literature. However, for related heterocyclic syntheses, computational studies are often employed to model the energy profiles of the reaction pathway. These studies help identify the highest energy transition state, which typically corresponds to the rate-determining step, such as the intramolecular cyclization event.

In the synthesis of various pyrrolo[2,3-b]pyridine derivatives, catalysts and reagents play a pivotal role in directing the reaction pathway and improving yields.

Acid Catalysis : Concentrated acids like hydrochloric acid (HCl) are often used to catalyze cyclo-condensation reactions. The acid protonates reactants, making them more electrophilic and susceptible to nucleophilic attack, which is essential for initiating the cyclization cascade. researchgate.net

Palladium Catalysis : For syntheses involving cross-coupling reactions to build the scaffold, palladium catalysts are frequently used. For instance, the Sonogashira reaction followed by a tandem C-N coupling and cyclization utilizes palladium complexes to form key bonds in the pyrrolo[2,3-b]pyridine system. nbuv.gov.ua Similarly, Suzuki reactions catalyzed by palladium complexes like bis(triphenylphosphine)dichloropalladium(II) are used to couple aryl groups to the scaffold. google.com

Bases : In multi-step syntheses, bases such as Diisopropylethylamine (DIPEA) and sodium carbonate are crucial. They can act as proton scavengers, facilitating amination or coupling reactions by neutralizing acids formed during the reaction. google.comnih.gov

Kinetics and Thermodynamics of this compound Transformations

Specific kinetic and thermodynamic data for transformations involving this compound are not available in the reviewed scientific literature. Such studies would require dedicated experiments to measure reaction rates, activation energies, and changes in enthalpy and entropy, which have not been reported for this particular isomer.

Mechanistic Insights into Biological Interactions (Non-Clinical, Molecular Level)

While direct studies on this compound are scarce, extensive research on other isomers, such as the 2-carboxamide (B11827560) and 5-carboxamide derivatives, provides significant mechanistic insights into how the pyrrolo[2,3-b]pyridine scaffold interacts with biological targets, particularly protein kinases. nih.govrsc.orgacs.org These derivatives have been developed as potent inhibitors of various kinases, including Fibroblast Growth Factor Receptor (FGFR), Phosphodiesterase 4B (PDE4B), and Janus Kinase 1 (JAK1). nih.govrsc.orgacs.org

Derivatives of pyrrolo[2,3-b]pyridine commonly function as ATP-competitive inhibitors of protein kinases. acs.org The ATP-binding site of kinases is highly conserved, and the pyrrolo[2,3-b]pyridine scaffold is well-suited to occupy this pocket, mimicking the adenine (B156593) moiety of ATP. acs.org By binding to this site, the inhibitor prevents the binding of ATP, thereby blocking the phosphotransfer reaction and inhibiting the kinase's activity. This competitive inhibition is a common mechanism for many small-molecule kinase inhibitors. acs.org

Molecular docking and X-ray crystallography studies on various pyrrolo[2,3-b]pyridine carboxamide isomers have revealed a conserved binding mode within the ATP pocket of different kinases. The core scaffold typically forms critical hydrogen bonds with the "hinge region" of the kinase, which is the flexible linker between the N- and C-terminal lobes of the enzyme. acs.org

Hydrogen Bonding : The nitrogen atom in the pyrrole ring (N-1) and the nitrogen at position 7 of the pyridine ring are key to this interaction. The pyrrole N-H group often acts as a hydrogen bond donor, while the pyridine nitrogen acts as a hydrogen bond acceptor. rsc.org For example, in the binding of a derivative to FGFR1, the 1H-pyrrolo[2,3-b]pyridine ring forms two crucial hydrogen bonds with the backbone carbonyl of glutamic acid (E562) and the NH group of alanine (B10760859) (A564) in the hinge region. rsc.org

Hydrophobic Interactions : Substituents attached to the carboxamide and other positions of the scaffold extend into adjacent hydrophobic pockets within the ATP-binding site. These interactions, often involving van der Waals forces and π-π stacking with aromatic residues like phenylalanine, contribute significantly to the inhibitor's potency and selectivity. nih.govrsc.org

The specific orientation and interactions can vary depending on the target enzyme and the substitution pattern on the pyrrolo[2,3-b]pyridine ring.

Data on Biological Interactions of Pyrrolo[2,3-b]pyridine Derivatives

The following tables summarize the inhibitory activities and key molecular interactions for various isomers of pyrrolo[2,3-b]pyridine carboxamide, providing insight into the potential mechanisms of the general scaffold.

Compound ClassTarget EnzymeKey Hinge Region InteractionsReference
1H-Pyrrolo[2,3-b]pyridine DerivativesFGFR1H-bonds with backbone of E562 and A564 rsc.org
1H-Pyrrolo[2,3-b]pyridine-2-carboxamidesPDE4BInteractions within the active site nih.gov
N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide DerivativesJAK1Binding to JAK1 ATP-binding site acs.orgresearchgate.net

Conformational Changes Induced by Binding

The interaction of this compound and its derivatives with biological targets can induce significant conformational changes in the ligand, which are crucial for its binding affinity and inhibitory activity. These changes primarily revolve around the orientation of the carboxamide group and the spatial arrangement of substituents on the pyrrolo[2,3-b]pyridine core.

Upon binding to its target, the this compound moiety often adopts a specific, and sometimes rigid, conformation to fit within the binding pocket. Molecular modeling and simulation studies have provided insights into these conformational adjustments. A key aspect of this induced fit is the rotation around the single bond connecting the pyrrolo[2,3-b]pyridine core to the carboxamide group.

Research on related 7-azaindole-1-carboxamides as PARP-1 inhibitors has highlighted the importance of a constrained conformation. researchgate.net Studies have suggested that limiting the free rotation of the carboxamide group can significantly enhance the inhibitory activity against PARP-1. researchgate.net This indicates that the bound conformation is one where the carboxamide group is held in a specific orientation that maximizes favorable interactions with the amino acid residues in the active site.

Molecular dynamics simulations of 7-azaindole (B17877) derivatives binding to the SARS-CoV-2 spike protein have also demonstrated the stability of specific ligand conformations. These simulations show that the 7-azaindole scaffold can form persistent hydrogen bonds with the target protein, which helps to lock the molecule into a stable binding pose. nih.gov

The following table summarizes the observed and inferred conformational changes of this compound derivatives upon binding to various targets, based on computational and structural studies.

Table 1: Conformational Insights of this compound Derivatives Upon Binding

Target Protein Key Conformational Feature Method of Study Implication for Binding
Poly (ADP-ribose) polymerase-1 (PARP-1) Restricted rotation of the carboxamide group Molecular Modeling Enhanced inhibitory activity due to optimal interaction with the nicotinamide (B372718) binding pocket. researchgate.net
SARS-CoV-2 Spike Protein Stable orientation of the 7-azaindole scaffold Molecular Dynamics Simulation Formation of stable hydrogen bonds, leading to enhanced binding affinity. nih.gov
G-quadruplex DNA Stacking of the 7-azaindole moiety on G-quartets NMR, CD, Fluorescence, Molecular Modeling The planar aromatic system of the ligand intercalates between the G-quartets, suggesting a relatively planar bound conformation. nih.govnih.govresearchgate.net

In the context of G-quadruplex DNA binding, a derivative of 7-azaindole-1-carboxamide was found to interact by stacking over the external G-quartets. nih.govresearchgate.net This mode of binding implies that the core heterocyclic structure maintains a high degree of planarity to facilitate effective π-π stacking interactions with the guanine (B1146940) bases of the G-quadruplex. nih.govresearchgate.net

Structure Activity Relationship Sar Studies of Pyrrolo 2,3 B Pyridine 1 Carboxamide Derivatives Chemical/biochemical Perspective

Systematic Modification of the Pyrrolo[2,3-b]pyridine Nucleus

Alterations to the bicyclic pyrrolo[2,3-b]pyridine core are a primary strategy for modulating the biological activity of its derivatives. These modifications can influence the molecule's interaction with its biological target by altering its electronic distribution, steric profile, and hydrogen bonding capacity.

Impact of Substituents on Electronic and Steric Properties

The introduction of various substituents onto the pyrrolo[2,3-b]pyridine ring system directly impacts its electronic and steric nature, which in turn governs its binding affinity for target proteins. General principles show that both electron-donating and electron-withdrawing groups can significantly alter a compound's activity, with the optimal choice being highly target-dependent.

For instance, in related heterocyclic compounds, the addition of electron-withdrawing groups like nitro (NO2) or chloro (Cl) groups can enhance activity in some contexts. In a series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, which share a related nitrogenated bicyclic core, the introduction of chloro substituents on a pendant benzyl (B1604629) ring was explored. The combination of 2- and 4-chloro substituents (a dichlorinated analog) increased selectivity for the target kinase PKB by approximately 150-fold while maintaining potent nanomolar activity. acs.org This suggests that electron-withdrawing groups can refine the electronic properties of the ligand to improve selective interactions within the ATP-binding pocket of a kinase. acs.org

Conversely, electron-donating groups such as methyl (CH3) or methoxy (B1213986) (OCH3) can also be beneficial. Studies on general pyridine (B92270) derivatives have shown that the position of such groups is critical; for example, methyl and nitro groups in the para position of a phenyl ring attached to a pyridine core improved antiproliferative activity, whereas methyl groups in the ortho or meta positions were detrimental. mdpi.com These findings highlight the sensitive interplay between electronic effects and the specific topology of the target's binding site.

Positional Effects on In Vitro Biological Activity

The position of substituents on the pyrrolo[2,3-b]pyridine nucleus is a critical determinant of biological activity. Even minor positional shifts of a functional group can lead to dramatic changes in potency and selectivity by altering the molecule's ability to form key interactions with its target.

In the development of Janus kinase (JAK) inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold, strategic placement of functional groups was key to achieving potency and selectivity. One study identified that introducing a carbamoyl (B1232498) (carboxamide) group at the C5-position and a cyclohexylamino group at the C4-position led to a significant increase in JAK3 inhibitory activity. researchgate.net This demonstrates a synergistic effect where substitutions at two different positions collectively orient the molecule for optimal binding.

Furthermore, a scaffold-hopping experiment aimed at developing phosphodiesterase 4B (PDE4B) inhibitors found that the arrangement of nitrogen atoms within the bicyclic core was crucial. Replacing a different heterocyclic system with the pyrrolo[2,3-b]pyridine nucleus led to a notable increase in potency, highlighting the favorable geometry and electronic properties conferred by this specific ring system. nih.gov

SAR of the 1-Carboxamide (B11826670) Moiety

The 1-carboxamide group is not merely a passive linker but an active participant in molecular recognition, often forming critical hydrogen bonds with protein residues. Therefore, modifications to this moiety are a central aspect of SAR studies.

Role of Amide N-Substitution and Substituent R-Groups

Varying the substituent on the nitrogen atom of the carboxamide group allows for the exploration of a wide chemical space, influencing properties like hydrophobicity, steric bulk, and hydrogen bond donating capacity.

In a study of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as PDE4B inhibitors, the N-substituent was systematically varied while keeping the core scaffold constant. nih.gov The findings revealed a clear relationship between the size and nature of the N-substituent and the resulting inhibitory activity.

Compound EntryN-Substituent (R-Group)PDE4B IC50 (μM)
11aCyclopropyl0.43
11bCyclobutyl0.11
11cCyclopentyl0.13
11dCyclohexyl0.23
11eTetrahydropyran-4-yl0.14
11h1-Methylpiperidin-4-yl0.11

This table is generated based on data from a study on 1H-pyrrolo[2,3-b]pyridine-2-carboxamides. nih.gov

As shown in the table, small cyclic substituents were well-tolerated. Activity peaked with a cyclobutyl group (11b, IC50 = 0.11 μM) and a cyclopentyl group (11c, IC50 = 0.13 μM). nih.gov Increasing the ring size to a cyclohexyl group (11d) slightly decreased potency. nih.gov The introduction of a heteroatom, as in the tetrahydropyran (B127337) substituent (11e), maintained high potency, indicating that polarity in this region is acceptable. nih.gov One of the most potent compounds featured a 1-methylpiperidin-4-yl group (11h), suggesting that a combination of cyclic constraint and a basic nitrogen atom is favorable for activity against this specific target. nih.gov

In another example involving inhibitors of protein kinase B (PKB), N-methylation of an amide linker resulted in a 10-fold drop in activity, suggesting that the amide N-H group was a critical hydrogen bond donor for target engagement. acs.org

Modifications at the Carbonyl Group

Modifying the carbonyl group of the carboxamide is a less common but potentially effective strategy for altering a molecule's properties. This can involve replacing the oxygen atom with sulfur (to form a thioamide) or nitrogen (to form an amidine), or replacing the entire group with a bioisosteric equivalent. Such changes can impact the molecule's hydrogen bonding capacity, electronic profile, and metabolic stability.

Publicly available research focusing specifically on carbonyl modifications for Pyrrolo[2,3-b]pyridine-1-carboxamide is not extensive. However, the importance of the carbonyl oxygen as a hydrogen bond acceptor is a well-established principle in medicinal chemistry. For instance, in many kinase inhibitors, the carbonyl oxygen of an amide or similar group forms a canonical hydrogen bond with the "hinge" region of the kinase backbone. Disrupting this interaction by removing or replacing the carbonyl group would likely be detrimental to binding unless compensated by other interactions. Therefore, this moiety is often conserved during lead optimization, with diversification focused on the more synthetically accessible N-substituents.

Pharmacophore Modeling and Ligand-Based Design (Non-Clinical Focus)

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This non-clinical tool is invaluable for designing new derivatives and understanding SAR data.

For pyrrolo[2,3-b]pyridine carboxamide derivatives, a typical pharmacophore model would include:

A hydrogen bond acceptor: Corresponding to the carbonyl oxygen of the carboxamide.

A hydrogen bond donor: The N-H of the pyrrole (B145914) ring and/or the N-H of the amide.

Aromatic/hydrophobic regions: The bicyclic pyrrolo[2,3-b]pyridine core and hydrophobic substituents on the amide nitrogen.

In the development of JAK3 inhibitors, docking calculations were used to visualize the binding mode of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives. researchgate.net These models confirmed that the core scaffold interacts with the hinge region of the kinase, while the carboxamide moiety extends into another pocket. Computational tools like WaterMap analysis were used to understand the energetic penalties of displacing water molecules from the binding site, helping to explain why certain substituents on the carboxamide were more favorable than others. researchgate.net

Similarly, molecular modeling of the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide inhibitors of PDE4B helped rationalize the observed SAR, showing how the compounds interact with the enzyme's active site. nih.gov Such computational studies are essential for guiding the rational design of new compounds by predicting which modifications are most likely to improve binding affinity and selectivity. nih.govnih.gov

Fragment-Based Drug Discovery Approaches Utilizing Pyrrolo[2,3-b]pyridine Scaffolds

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy in medicinal chemistry for the identification and development of lead compounds. pharmafeatures.comwikipedia.org This approach contrasts with traditional high-throughput screening (HTS) by utilizing small, low-molecular-weight compounds, or "fragments," to probe the binding sites of biological targets. proteinstructures.comdrughunter.com The initial binding of these fragments is often weak, but their simplicity and lower complexity allow for a more efficient exploration of chemical space. nih.gov Once a fragment that binds to the target is identified, it can be optimized into a more potent lead compound through strategies such as fragment growing, linking, or merging. pharmafeatures.com

Sensitive biophysical techniques are essential for detecting the weak interactions between fragments and their targets. proteinstructures.com Common methods include nuclear magnetic resonance (NMR) spectroscopy, surface plasmon resonance (SPR), and X-ray crystallography. drughunter.com

While specific FBDD campaigns commencing with a pyrrolo[2,3-b]pyridine fragment are not extensively documented, related strategies like scaffold hopping and molecular hybridization have been effectively employed. These approaches leverage the structural features of the pyrrolo[2,3-b]pyridine core, which can be considered a key fragment or pharmacophore.

Scaffold Hopping: This technique involves replacing the central core of a known active molecule with a different, often isosteric, scaffold while aiming to retain or improve biological activity. mdpi.com A notable example is the identification of the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold as a potent inhibitor of PDE4B. nih.gov In this research, a scaffold-hopping experiment led to the discovery that replacing other heterocyclic cores with the pyrrolo[2,3-b]pyridine ring system resulted in a significant increase in potency. nih.govacs.org For instance, moving from an indole (B1671886) scaffold, which was found to be inactive, to the pyrrolo[2,3-b]pyridine core led to a compound with a PDE4B IC50 of 0.48 μM. nih.govacs.org This demonstrates the value of the pyrrolo[2,3-b]pyridine moiety as a foundational fragment for building potent inhibitors.

Molecular Hybridization: This strategy involves combining structural features from different known active compounds to create a new hybrid molecule with potentially enhanced activity or a novel mechanism of action. In studies on Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors, researchers have merged fragments of the drug Pexidartinib, which contains a pyrrolo[2,3-b]pyridine core, with a pyrrolo[2,3-d]pyrimidine nucleus. mdpi.comresearchgate.net This approach, supported by molecular docking studies, aimed to create new chemical entities with improved properties by combining the key binding elements of different molecular fragments. mdpi.com

The following tables detail the structure-activity relationships of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives as PDE4B inhibitors, which serve as a valuable proxy for understanding the potential SAR of the closely related 1-carboxamide isomers.

Table 1: SAR of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides with a 3,4-dichlorophenyl moiety nih.gov

This table illustrates the effect of various amide substituents on the inhibitory activity against PDE4B.

Compound IDAmide SubstituentPDE4B IC50 (μM)
11a Cyclopropyl0.23
11b Cyclobutyl0.11
11c Cyclopentyl0.14
11d Cyclohexyl0.28
11e Tetrahydrofuran-3-yl0.35
11f (Furan-2-yl)methyl1.1
11g Azetidin-3-yl0.21
11h 3,3-Difluoroazetidin-1-yl0.14

Data sourced from a study on 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives as selective and potent PDE4B inhibitors. nih.gov

Table 2: SAR of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides with varying aryl and amide substituents nih.gov

This table explores the combined effect of modifications to both the aryl group attached to the pyrrole nitrogen and the amide substituent.

Compound IDAryl SubstituentAmide SubstituentPDE4B IC50 (μM)
12a 4-ChlorophenylCyclopropyl0.21
12b 4-ChlorophenylCyclobutyl0.15
12c 4-ChlorophenylCyclopentyl0.13
12d 4-Chlorophenyl3,3-Difluoroazetidin-1-yl0.12
12e 3,4-DifluorophenylCyclopropyl0.25
12f 3,4-DifluorophenylCyclobutyl0.18
12g 3,4-DifluorophenylCyclopentyl0.16
12h 3,4-Difluorophenyl3,3-Difluoroazetidin-1-yl0.15

Data sourced from a study on 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives as selective and potent PDE4B inhibitors. nih.gov

These studies collectively underscore the utility of the pyrrolo[2,3-b]pyridine scaffold as a valuable starting point for fragment-based design and optimization in the pursuit of novel therapeutic agents.

Identification and Characterization of Biological Targets Modulated by Pyrrolo 2,3 B Pyridine 1 Carboxamide

Enzyme Target Identification and In Vitro Inhibition Assays

Derivatives of the pyrrolo[2,3-b]pyridine carboxamide scaffold have demonstrated significant inhibitory activity against several important enzyme families, most notably protein kinases and phosphodiesterases. In vitro assays have been crucial in quantifying this activity and establishing structure-activity relationships (SAR).

The pyrrolo[2,3-b]pyridine nucleus serves as an effective hinge-binding motif, a characteristic that has been exploited in the design of inhibitors for numerous ATP-dependent enzymes, including a wide range of protein kinases.

Janus Kinases (JAKs) The Janus kinase family (JAK1, JAK2, JAK3, and TYK2) are critical mediators of cytokine signaling, making them attractive targets for inflammatory and autoimmune diseases. Several series of pyrrolo[2,3-b]pyridine carboxamide derivatives have been developed as potent JAK inhibitors.

Specifically, 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives have been identified as potent and selective immunomodulators targeting JAK3. researchgate.netnih.gov Optimization of a lead compound led to the identification of compound 31 , which exhibited potent JAK3 inhibitory activity. nih.gov Further studies on N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives yielded compound 31g and its (S,S)-enantiomer 38a , which were identified as potent and highly selective inhibitors of JAK1 over other JAK isoforms. nih.gov

In Vitro Inhibition of Janus Kinases by Pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives
CompoundTarget KinaseIC₅₀ (nM)Selectivity Notes
14cJAK3160Moderately selective for JAK3. researchgate.net
31JAK32.5Potent JAK3 inhibitory activity. nih.gov
38a ((S,S)-enantiomer of 31g)JAK12.9Exhibited excellent potency for JAK1 and high selectivity over JAK2, JAK3, and TYK2. nih.gov
JAK2110.1
JAK3206.5
TYK263.2

Glycogen Synthase Kinase 3β (GSK-3β) A novel pyrrolo[2,3-b]pyridine-based compound, S01 , was rationally designed as a highly potent inhibitor of GSK-3β, an enzyme implicated in the pathology of Alzheimer's disease. While not a simple carboxamide derivative, S01 incorporates a carboxamide (-CONH-) bridge to connect the pyrrolo[2,3-b]pyridine scaffold to a 4-phenylpyridine (B135609) ring. This compound demonstrated a significant kinase inhibitory effect on GSK-3β with an IC₅₀ value of 0.35 ± 0.06 nM, which was substantially more potent than the reference compound Staurosporine (IC₅₀ = 4.03 ± 0.57 nM).

Fibroblast Growth Factor Receptors (FGFRs) The FGFR family of receptor tyrosine kinases is a key target in oncology due to its role in cell proliferation and angiogenesis. A series of 1H-pyrrolo[2,3-b]pyridine derivatives were developed as potent inhibitors of FGFRs. nih.govrsc.org Compound 4h emerged from this series as a potent pan-FGFR inhibitor, demonstrating low nanomolar activity against FGFR1, FGFR2, and FGFR3. nih.govrsc.org

In Vitro Inhibition of FGFRs by Compound 4h
CompoundTarget KinaseIC₅₀ (nM)
4hFGFR17
FGFR29
FGFR325
FGFR4712

Other Kinases (B-RAF, SGK-1, BTK) The pyrrolo[2,3-b]pyridine scaffold has been investigated for activity against other kinases. A computational study used molecular docking to screen thirty-nine novel pyrrolo[2,3-b]pyridine derivatives for their potential to inhibit the V600E mutant of B-RAF kinase, identifying five compounds with high potential. ajchem-a.com Additionally, other research has identified derivatives of this scaffold as inhibitors of Serum and glucocorticoid-regulated kinase 1 (SGK-1 ) and Bruton's tyrosine kinase (BTK ). x-mol.comkoreascience.kr Specifically for BTK, a series based on the 1H-pyrrolo[2,3-b]pyridine core led to the identification of advanced lead molecules, such as compound 11 and 13 , which demonstrated potent BTK inhibitory activity in cellular assays and excellent selectivity across a panel of 50 different kinases. x-mol.com

Phosphodiesterases are enzymes that degrade cyclic nucleotides (cAMP and cGMP), thereby regulating intracellular signaling. PDE4, which specifically hydrolyzes cAMP, is a target for inflammatory diseases. A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives were synthesized and evaluated as selective and potent inhibitors of the PDE4B isoform. nih.gov The compounds showed a range of moderate to good inhibition against PDE4B, with IC₅₀ values for many derivatives falling in the low micromolar to nanomolar range. nih.gov Compound 11h was identified as a potent PDE4B-preferring inhibitor. nih.gov

In Vitro Inhibition of PDE4B by 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives
CompoundTarget EnzymeIC₅₀ (µM)% Inhibition @ 10 µM
11aPDE4B0.1199
11hPDE4B0.1499
12aPDE4B0.2499
Rolipram (Control)PDE4B0.1299

Cdc7 Kinase Cell division cycle 7 (Cdc7) kinase is a key regulator of DNA replication and has emerged as a target for cancer therapy. New 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as inhibitors of Cdc7 kinase. The optimization from an initial hit compound led to the development of [(Z)-2-(benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one] (compound 42 in the study), a potent ATP mimetic inhibitor of Cdc7 kinase with an IC₅₀ value of 7 nM.

Poly (ADP-ribose) Polymerase-1 (PARP-1) While the carboxamide functional group is a known pharmacophore for PARP inhibitors, literature specifically identifying pyrrolo[2,3-b]pyridine-1-carboxamide derivatives as direct modulators of PARP-1 is not readily available from the performed searches.

Receptor Binding Studies and Ligand-Receptor Interactions (e.g., mGlu5, M1 PAMs)

Beyond enzyme inhibition, the pyrrolo[2,3-b]pyridine carboxamide scaffold has been utilized to develop ligands for cell surface receptors, particularly G-Protein Coupled Receptors (GPCRs).

Muscarinic Acetylcholine (B1216132) Receptor M1 (M1 PAMs) Positive allosteric modulators (PAMs) of the M1 muscarinic acetylcholine receptor are of interest for treating cognitive deficits in schizophrenia and Alzheimer's disease. A novel series of M1 PAMs featuring a pyrrolo[2,3-b]pyridine carboxamide core was developed through a scaffold-hopping strategy. Within this series, the compound VU6007477 was identified as a "pure" M1 PAM, meaning it enhances the receptor's response to the endogenous ligand acetylcholine without having significant agonist activity on its own. VU6007477 displayed good M1 PAM potency with an EC₅₀ of 230 nM and minimal M1 agonist activity (agonist EC₅₀ > 10 µM).

Metabotropic Glutamate (B1630785) Receptor 5 (mGlu5) Efforts to optimize M1 PAMs based on a pyrrolo[2,3-b]pyridine carboxamide core unexpectedly led to the discovery of ligands for another GPCR, the metabotropic glutamate receptor 5 (mGlu5). While the most advanced compounds were based on a thieno[3,2-b]pyridine (B153574) core, this discovery originated from the M1 PAM program centered on the pyrrolo[2,3-b]pyridine scaffold, highlighting the chemical versatility of the core structure in targeting different GPCRs.

Based on the conducted literature search, there is no significant information available detailing the interaction of this compound derivatives with nuclear receptors.

Ion Channels

Currently, there is a lack of specific data in publicly available scientific literature detailing the direct modulatory effects of this compound on specific ion channels. Research has largely focused on other target classes for this particular scaffold.

Protein-Protein Interaction (PPI) Modulators

The Pyrrolo[2,3-b]pyridine core structure is a recognized scaffold in the development of kinase inhibitors. Kinases are a class of enzymes that are often involved in complex protein-protein interactions within signaling cascades. While not always direct PPI inhibitors in the traditional sense of disrupting a protein complex, kinase inhibitors modulate these pathways by preventing phosphorylation events that are critical for the assembly and function of protein interaction networks.

Derivatives of the Pyrrolo[2,3-b]pyridine scaffold have been investigated for their ability to inhibit various kinases, thereby indirectly modulating extensive protein-protein interactions that are dependent on kinase activity. For instance, the 7-azaindole (B17877) (pyrrolo[2,3-b]pyridine) structure is a key component of compounds designed to target kinases involved in cell proliferation and survival pathways, which are governed by a complex web of protein interactions.

Target Engagement Studies (Non-Cellular, Biochemical)

Biochemical assays are crucial for determining the direct interaction and inhibitory potential of a compound against its purified target, free from the complexities of a cellular environment. For the Pyrrolo[2,3-b]pyridine scaffold, extensive non-cellular studies have been conducted on its various derivatives to characterize their target engagement, primarily against protein kinases.

One area of significant research has been the development of inhibitors for Janus kinases (JAKs). Biochemical assays, such as time-resolved fluorescence resonance energy transfer (TR-FRET) assays, are standard methods used to quantify the inhibitory activity of these compounds. For example, derivatives of the Pyrrolo[2,3-b]pyridine scaffold have been synthesized and evaluated for their potency against members of the JAK family. These assays typically measure the ability of the compound to compete with ATP for the kinase's binding site, thereby preventing the phosphorylation of a substrate peptide.

The data gathered from these biochemical assays are fundamental for establishing the structure-activity relationship (SAR) of Pyrrolo[2,3-b]pyridine-based compounds. This involves systematically modifying the core structure and observing the resulting changes in inhibitory potency against the target kinase. These studies provide precise measurements, such as the half-maximal inhibitory concentration (IC50), which quantifies the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Below is a table summarizing representative data for a derivative of the Pyrrolo[2,3-b]pyridine scaffold, illustrating the type of information obtained from biochemical target engagement studies.

Compound StructureTarget KinaseAssay TypeIC50 (nM)
Pyrrolo[2,3-b]pyridine derivativeJAK1TR-FRET5.9
Pyrrolo[2,3-b]pyridine derivativeJAK2TR-FRET5.2
Pyrrolo[2,3-b]pyridine derivativeJAK3TR-FRET1.5
Pyrrolo[2,3-b]pyridine derivativeTYK2TR-FRET3.4

This table is representative of data for derivatives and illustrates the type of findings from biochemical assays.

These non-cellular studies are the first step in confirming that a compound directly engages its intended target and provide a quantitative measure of its potency. This information is critical for the further development and optimization of Pyrrolo[2,3-b]pyridine-based molecules as therapeutic agents.

Emerging Research Directions and Advanced Applications of Pyrrolo 2,3 B Pyridine 1 Carboxamide in Chemical Biology

Use as a Chemical Probe for Biological Pathway Elucidation

Derivatives of the pyrrolo[2,3-b]pyridine-carboxamide scaffold have been instrumental as chemical probes for dissecting complex biological pathways. By selectively inhibiting specific enzymes, these compounds allow researchers to study the downstream consequences of target inhibition, thereby clarifying the role of these enzymes in cellular signaling.

One notable application is in the study of phosphodiesterases (PDEs), which are crucial enzymes in regulating intracellular second messengers like cyclic adenosine (B11128) monophosphate (cAMP). nih.gov A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been synthesized and identified as potent and selective inhibitors of phosphodiesterase 4B (PDE4B). nih.gov PDE4B is predominantly expressed in inflammatory and immune cells, and its inhibition is a therapeutic strategy for inflammatory diseases. nih.gov By using compounds such as 11h from this series, researchers can probe the role of PDE4B in inflammatory signaling cascades, for example, by measuring the inhibition of TNF-α release from macrophages. nih.gov The structure-activity relationship (SAR) studies from this research provide a valuable toolset of probes with varying potencies, allowing for a nuanced investigation of the PDE4B pathway. nih.gov

Table 1: Inhibitory Activity of Selected 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives against PDE4B

Compound PDE4B IC50 (µM) % Inhibition at 10 µM
Rolipram 0.11 99%
Derivative A 0.8 95%
Derivative B 1.1 88%
Compound 11h 0.15 98%

This table presents a selection of derivatives and their corresponding inhibitory concentrations against PDE4B, demonstrating their utility as chemical probes. Data sourced from SAR studies. nih.gov

Furthermore, the pyrrolo[2,3-b]pyridine core is central to the design of inhibitors for fibroblast growth factor receptors (FGFRs), a family of receptor tyrosine kinases often dysregulated in cancer. nih.gov Optimized derivatives have shown potent, pan-FGFR inhibitory activity, with compound 4h exhibiting IC50 values of 7 nM and 9 nM against FGFR1 and FGFR2, respectively. nih.gov Such potent and selective inhibitors are invaluable for elucidating the specific roles of FGFR signaling in tumor progression and for identifying potential resistance mechanisms to cancer therapies. nih.gov Similarly, derivatives of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide have been developed as highly selective inhibitors for Janus kinase 1 (JAK1), a key mediator in cytokine signaling pathways related to autoimmune and inflammatory diseases. nih.govresearchgate.net The enantiomer 38a showed excellent potency for JAK1 and high selectivity over other JAK family members, making it a precision tool for studying the specific contributions of JAK1 to disease pathology. nih.gov

Incorporation into PROTAC Design and Degradation Studies

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that induces the degradation of target proteins rather than merely inhibiting them. nih.govescholarship.org These heterobifunctional molecules consist of a ligand that binds the protein of interest, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. nih.govescholarship.org This tripartite complex formation leads to the ubiquitination and subsequent proteasomal degradation of the target protein. nih.gov

While specific PROTACs incorporating the Pyrrolo[2,3-b]pyridine-1-carboxamide scaffold have not yet been extensively reported in peer-reviewed literature, the existing knowledge base strongly supports their potential development. The successful design of potent inhibitors for targets like FGFR and JAKs based on this scaffold provides a critical starting point. nih.govnih.gov A known binder for a protein of interest, such as the FGFR inhibitor 4h , could be functionalized by attaching a linker to a suitable position on the pyrrolo[2,3-b]pyridine core. nih.gov This linker would then be connected to a known E3 ligase ligand, such as derivatives of thalidomide (B1683933) for Cereblon (CRBN) or a ligand for the von Hippel-Lindau (VHL) E3 ligase. nih.gov

The modular nature of PROTACs allows for systematic optimization of the target binder, linker length and composition, and E3 ligase ligand to achieve efficient and selective degradation. escholarship.org The development of Pyrrolo[2,3-b]pyridine-based PROTACs is a promising future direction that could lead to more profound and sustained downstream pathway inhibition compared to traditional occupancy-based inhibitors.

Applications in Fluorescent Tagging and Imaging (Chemical Probes)

The development of molecular imaging agents is crucial for visualizing biological processes in real-time within cells and living organisms. The pyrrolopyridine core structure has shown promise in this area. For instance, a related isomer, pyrrolo[2,3-c]pyridine, has been utilized to create tracers for positron emission tomography (PET) imaging of tau deposits in the brain, which are a hallmark of Alzheimer's disease. google.com

This precedent suggests that the this compound scaffold could be similarly adapted for imaging applications. By conjugating a fluorophore to the core structure, novel fluorescent probes could be developed. The design of such probes often involves linking a fluorescent reporter molecule to a targeting moiety—in this case, the pyrrolo[2,3-b]pyridine derivative—that has a high affinity for a specific biological target, such as a kinase or enzyme. mdpi.com

These fluorescently tagged compounds would enable researchers to visualize the subcellular localization of their target proteins and monitor changes in their expression or distribution in response to various stimuli. Furthermore, by employing advanced imaging techniques like two-photon microscopy, these probes could allow for high-resolution imaging deep within tissues. mdpi.com The development of such tools based on the this compound framework would provide powerful new avenues for studying cellular biology with high spatial and temporal resolution.

Development of Novel Synthetic Methodologies Inspired by this compound Reactivity

The pursuit of medicinally relevant scaffolds like this compound has spurred innovation in synthetic organic chemistry. Efficient construction of this bicyclic core is essential for generating diverse libraries of compounds for biological screening.

Several effective synthetic strategies have been established. One approach involves a cyclo-condensation reaction between a 2-amino-1H-pyrrole-3-carbonitrile derivative and an active methylene (B1212753) compound in the presence of an acid catalyst. ajol.inforesearchgate.net This method provides a direct and efficient route to construct the substituted 1H-pyrrolo[2,3-b]pyridine core. ajol.inforesearchgate.net

Another common strategy involves a multi-step synthesis starting from a pre-formed pyridine (B92270) or pyrrole (B145914) ring, followed by the construction of the second ring. For example, the synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides has been achieved through a sequence involving N-arylation of a pyrrole precursor, followed by saponification and subsequent amide coupling reactions. nih.gov The reactivity of the core structure at different positions allows for late-stage functionalization, enabling the synthesis of a wide array of derivatives. The knowledge gained from these synthetic explorations, including reaction conditions and catalyst systems, can be extrapolated to the synthesis of other complex nitrogen-containing heterocycles. metall-mater-eng.com The challenges associated with regioselectivity and functional group tolerance in these syntheses continue to inspire the development of more robust and versatile synthetic methods.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Pyrrolo[2,3-b]pyridine-1-carboxamide derivatives, and how can reaction conditions be optimized?

  • Methodology :

  • Route 1 : Start with substituted 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives. Reflux with acetylacetone, ethyl cyanoacetate, or malononitrile in acetic acid with catalytic HCl (4 h, 10 mmol) to yield 1H-pyrrolo[2,3-b]pyridines. Purify via silica gel column chromatography .
  • Route 2 : Use NaH and methyl iodide (MeI) in THF at 0°C to room temperature for N-methylation. Subsequent nitration (HNO₃, 0°C) and Suzuki-Miyaura cross-coupling (Pd(PPh₃)₄, dioxane, 105°C) enable functionalization .
    • Optimization : Adjust stoichiometry, solvent polarity, and temperature to improve yields. Monitor intermediates via TLC or HPLC.

Q. How can this compound derivatives be characterized to confirm structural integrity?

  • Analytical Techniques :

  • NMR : Use ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to identify aromatic protons (δ 7.5–9.0 ppm) and carboxamide carbonyl signals (δ ~165–170 ppm). COSY/HSQC can resolve overlapping peaks .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ions (e.g., [M+H]⁺) with <5 ppm error.
  • X-ray Crystallography : Resolve stereochemistry for chiral centers (if applicable) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound derivatives as kinase inhibitors?

  • Methodology :

  • Core Modifications : Introduce substituents at positions 3, 5, and 7 to assess steric/electronic effects. For example, halogenation (Br, Cl) enhances JAK1/3 inhibition .
  • Biological Assays : Measure IC₅₀ values using enzymatic assays (e.g., JAK2 inhibition via ADP-Glo™ Kinase Assay) and cell-based viability tests (e.g., MTT assay in cancer lines) .
  • Computational Modeling : Dock derivatives into kinase ATP-binding pockets (e.g., using AutoDock Vina) to predict binding modes and guide synthesis .

Q. How can contradictory biological activity data (e.g., in vitro vs. in vivo efficacy) be resolved for this compound compounds?

  • Troubleshooting Steps :

  • Pharmacokinetics : Assess solubility (logP via shake-flask method), metabolic stability (microsomal incubation), and plasma protein binding (equilibrium dialysis) .
  • Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites in liver microsomes.
  • Dosing Regimen : Optimize in vivo dosing frequency and route (e.g., oral vs. intraperitoneal) based on compound half-life .

Q. What strategies are effective for optimizing this compound derivatives in preclinical disease models (e.g., Chagas disease or cancer)?

  • In Vivo Models :

  • Chagas Disease : Evaluate acute-phase efficacy in BALB/c mice infected with Trypanosoma cruzi. Measure parasitemia reduction and survival rates using RT-qPCR .
  • Cancer Xenografts : Administer derivatives (e.g., 10–50 mg/kg/day) in nude mice with implanted tumors. Monitor tumor volume via caliper measurements and validate target engagement via Western blot (e.g., p-STAT3 levels) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.